2-ethoxy-N-phenacylacetamide
Description
2-Ethoxy-N-phenacylacetamide is a substituted acetamide derivative characterized by an ethoxy group (–OCH₂CH₃) at the 2-position of the acetamide backbone and a phenacyl (–COCH₂C₆H₅) substituent on the nitrogen atom. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the ethoxy and aromatic phenacyl groups, which may influence solubility, metabolic stability, and receptor interactions.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-ethoxy-N-phenacylacetamide |
InChI |
InChI=1S/C12H15NO3/c1-2-16-9-12(15)13-8-11(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
CAWSRPGRBNKASH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-phenacylacetamide typically involves the reaction of ethyl acetate with phenacyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the chloride atom in phenacyl chloride, forming the desired product.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-phenacylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-phenacylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-phenacylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-ethoxy-N-phenacylacetamide with structurally related acetamides, highlighting key substituents and their implications:
Key Observations :
- Substituent Position : The 2-ethoxy group in this compound may enhance metabolic stability compared to 4-ethoxy analogs (e.g., N-(4-ethoxyphenyl)acetamide), as ortho-substitution often reduces oxidation susceptibility .
- Phenacyl vs.
- Chloro vs. Ethoxy Substituents: 2-Chloro analogs (e.g., 2-chloro-N-phenethylacetamide) exhibit higher electrophilicity, favoring nucleophilic substitution reactions, whereas ethoxy groups may enhance solubility in nonpolar solvents .
Pharmacological and Agrochemical Activities
- Anti-Inflammatory Potential: Phenoxy acetamide derivatives (e.g., 2-(substituted phenoxy)-N-phenylacetamides) demonstrate anti-inflammatory activity via cyclooxygenase (COX) inhibition . The ethoxy group in this compound may similarly modulate COX-2 selectivity, though empirical data are lacking.
- Herbicidal Activity : Ethoxy-containing acetamides like METOLACHLOR-2-ETHOXY target lipid biosynthesis in weeds, suggesting that this compound could be explored for herbicidal applications with structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
